molecular formula C16H18ClN3O4S2 B2693639 methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251675-68-9

methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2693639
CAS No.: 1251675-68-9
M. Wt: 415.91
InChI Key: LWQLEEBWCOWZFP-UHFFFAOYSA-N
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Description

Methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a methyl ester group, a 2-chlorobenzyl group, and a thiomorpholinosulfonyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Thiomorpholinosulfonyl Group: The final step is the sulfonylation of the pyrazole derivative with thiomorpholine sulfonyl chloride, typically in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholinosulfonyl group.

    Reduction: Reduction reactions may target the ester group, converting it to an alcohol.

    Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound could be explored for therapeutic applications. Its structural features suggest it might interact with specific enzymes or receptors, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate would depend on its specific application. Generally, it may exert its effects by binding to molecular targets such as enzymes or receptors, altering their activity. The thiomorpholinosulfonyl group could play a role in enhancing binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(2-chlorobenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylate: Similar structure but with a morpholine ring instead of thiomorpholine.

    Methyl 1-(2-chlorobenzyl)-3-(piperidinosulfonyl)-1H-pyrazole-4-carboxylate: Contains a piperidine ring instead of thiomorpholine.

    Methyl 1-(2-chlorobenzyl)-3-(tetrahydrothiophen-1-ylsulfonyl)-1H-pyrazole-4-carboxylate: Features a tetrahydrothiophene ring.

Uniqueness

The presence of the thiomorpholinosulfonyl group in methyl 1-(2-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate distinguishes it from similar compounds. This group can influence the compound’s reactivity, binding properties, and overall biological activity, making it unique in its class.

Properties

IUPAC Name

methyl 1-[(2-chlorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S2/c1-24-16(21)13-11-19(10-12-4-2-3-5-14(12)17)18-15(13)26(22,23)20-6-8-25-9-7-20/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQLEEBWCOWZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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